molecular formula C21H27N3O4S B1516344 tert-Butyl 6a-isothiazol-5-yl-1-[(4-methoxyphenyl)methyl]-3,3a,4,6-tetrahydropyrrolo[3,4-c]isoxazole-5-carboxylate

tert-Butyl 6a-isothiazol-5-yl-1-[(4-methoxyphenyl)methyl]-3,3a,4,6-tetrahydropyrrolo[3,4-c]isoxazole-5-carboxylate

Cat. No.: B1516344
M. Wt: 417.5 g/mol
InChI Key: MTRNVOVAVWDYNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 6a-isothiazol-5-yl-1-[(4-methoxyphenyl)methyl]-3,3a,4,6-tetrahydropyrrolo[3,4-c]isoxazole-5-carboxylate is a useful research compound. Its molecular formula is C21H27N3O4S and its molecular weight is 417.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H27N3O4S

Molecular Weight

417.5 g/mol

IUPAC Name

tert-butyl 1-[(4-methoxyphenyl)methyl]-6a-(1,2-thiazol-5-yl)-3,3a,4,6-tetrahydropyrrolo[3,4-c][1,2]oxazole-5-carboxylate

InChI

InChI=1S/C21H27N3O4S/c1-20(2,3)28-19(25)23-12-16-13-27-24(11-15-5-7-17(26-4)8-6-15)21(16,14-23)18-9-10-22-29-18/h5-10,16H,11-14H2,1-4H3

InChI Key

MTRNVOVAVWDYNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CON(C2(C1)C3=CC=NS3)CC4=CC=C(C=C4)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

tert-Butyl N-allyl-N-(2-isothiazol-5-yl-2-oxo-ethyl)carbamate (610.1 g, 2.16 mol) is dissolved in toluene (6.10 L) under an atmosphere of nitrogen. N-[(4-methoxyphenyl)methyl]hydroxylamine (532.68 g, 2.81 mol) is added followed by diisopropylethylamine (489.86 mL, 2.81 mol). Ti(OEt)4 (640.78 g, 2.81 mol) is added and the yellow reaction solution is heated to 100° C. with stirring for 2 hours. The reaction is cooled to room temperature and diluted with ethyl acetate (3.05 L). A solution of citric acid 50% w/w in water (5.49 L) is added. A solid precipitates which then re-dissolves on stirring. The biphasic mixture is separated and the aqueous layer is extracted with ethyl acetate (2×1 L). The combined organic layers are washed with water (2×2 L), brine, dried over Na2SO4, filtered, and concentrated to dryness. The residue is dissolved in ethyl acetate (3 L) and concentrated under reduced pressure again. The crude product is triturated in ethyl acetate (1.2 L) and isohexane (4.8 L) for 40 minutes. The suspension is filtered and washed with hexane (4 L). The solid is dried under vacuum for 3 hours and in a vacuum oven at 40° C. for 16 hours to give the title product (741.51 g, 82.2%). ES/MS (m/e): 418 (M+H). The mother liquor from the trituration is concentrated under reduced pressure to give a brown solid, which is re-crystallized from methanol (150 mL) to obtain a second crop of product as a off-white solid, (26.02 g, 62.32 mmol, 2.9% yield).
Quantity
610.1 g
Type
reactant
Reaction Step One
Quantity
6.1 L
Type
solvent
Reaction Step One
Quantity
532.68 g
Type
reactant
Reaction Step Two
Quantity
489.86 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Ti(OEt)4
Quantity
640.78 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
5.49 L
Type
solvent
Reaction Step Five
Quantity
3.05 L
Type
solvent
Reaction Step Six
Yield
82.2%

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